1-Chloro-4-(propan-2-yloxy)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHNKNDCZDDDTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001295654 | |
| Record name | 1-Chloro-4-(1-methylethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001295654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51241-43-1 | |
| Record name | 1-Chloro-4-(1-methylethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51241-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-(1-methylethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001295654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Chloro 4 Propan 2 Yloxy Benzene and Its Structural Analogs
Regioselective Etherification Strategies for Aryl Ethers
The precise placement of the ether group on the aromatic ring is critical for the desired chemical properties and biological activity of the final product. Regioselective etherification strategies are therefore paramount in the synthesis of aryloxybenzene derivatives.
Nucleophilic Aromatic Substitution (SNAr) Pathways for Aryloxybenzene Derivatives
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming C-O bonds in aryloxybenzene derivatives. wikipedia.org This reaction typically involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. wikipedia.org For the synthesis of compounds like 1-Chloro-4-(propan-2-yloxy)benzene, this pathway is particularly effective when the aromatic ring is "activated" by the presence of electron-withdrawing groups at the ortho or para positions relative to the leaving group. wikipedia.orgpressbooks.pub These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the reaction. masterorganicchemistry.comyoutube.com
The reaction rate is influenced by the nature of the leaving group, with fluoride (B91410) often being surprisingly effective due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to. masterorganicchemistry.comyoutube.com The general mechanism is a two-step addition-elimination process. pressbooks.pubyoutube.com First, the nucleophile attacks the carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex. youtube.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com
For the synthesis of this compound, an SNAr reaction could involve the reaction of 1,4-dichlorobenzene (B42874) or 4-chlorofluorobenzene with isopropoxide. The presence of the second halogen can provide sufficient activation for the substitution to occur, although the conditions might need to be more forcing compared to rings with stronger electron-withdrawing groups like nitro groups. pressbooks.pub
| Factor | Description | Impact on Reaction |
| Nucleophile | The alkoxide or phenoxide ion that attacks the aromatic ring. | Stronger, less sterically hindered nucleophiles generally lead to faster reactions. |
| Leaving Group | The group that is displaced from the aromatic ring. | The reactivity order is often F > Cl > Br > I, contrary to SN2 reactions, due to the rate-determining addition step. masterorganicchemistry.com |
| Solvent | The medium in which the reaction is carried out. | Polar aprotic solvents like DMF, DMSO, or NMP are commonly used to solvate the cation and increase the nucleophilicity of the alkoxide. acsgcipr.org |
| Activating Groups | Electron-withdrawing groups on the aromatic ring. | These groups stabilize the Meisenheimer complex, accelerating the reaction. Their position (ortho/para) is crucial. wikipedia.orgmasterorganicchemistry.com |
Transition Metal-Catalyzed Coupling Reactions in C-O Bond Formation
Transition metal catalysis has revolutionized the formation of C-O bonds, providing milder and more general routes to aryl ethers compared to classical methods. The Ullmann condensation, a copper-catalyzed reaction, is a traditional method for synthesizing diaryl ethers and can be adapted for alkyl aryl ethers. wikipedia.org However, it often requires high temperatures and stoichiometric amounts of copper. wikipedia.org
Modern advancements have led to the development of more efficient palladium- and copper-catalyzed systems. The Buchwald-Hartwig amination protocol has been extended to C-O bond formation, allowing for the coupling of aryl halides with alcohols under much milder conditions. rsc.org These reactions typically employ a palladium catalyst with a specialized phosphine (B1218219) ligand. rsc.orgorganic-chemistry.org
For the synthesis of this compound, a transition metal-catalyzed approach would involve the coupling of 4-chlorophenol (B41353) with an isopropyl halide or the coupling of 1,4-dichlorobenzene with isopropanol. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. Nickel catalysts have also emerged as powerful tools for C-O bond activation, enabling the use of less reactive aryl chlorides and even aryl ethers as starting materials. researchgate.netacs.org
| Reaction | Metal Catalyst | Typical Substrates | Key Advantages |
| Ullmann Condensation | Copper | Aryl halides (activated), phenols | Historical significance, useful for specific applications. wikipedia.org |
| Buchwald-Hartwig Etherification | Palladium | Aryl halides/triflates, alcohols | Mild reaction conditions, broad substrate scope, high functional group tolerance. rsc.org |
| Nickel-Catalyzed Coupling | Nickel | Aryl chlorides/ethers, alcohols | Can activate less reactive C-O bonds, cost-effective metal. acs.orgrsc.org |
Williamson Ether Synthesis Approaches for Aryl Isopropyl Ethers
The Williamson ether synthesis is a classic and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. wikipedia.orgbyjus.com To synthesize aryl isopropyl ethers like this compound, this method would typically involve the reaction of sodium or potassium 4-chlorophenoxide with 2-halopropane. rsc.org
A key consideration in the Williamson synthesis is the choice of reactants to avoid side reactions, particularly elimination. masterorganicchemistry.com Since the SN2 reaction works best with primary alkyl halides, using a secondary halide like 2-bromopropane (B125204) can lead to the formation of propene through an E2 elimination pathway, especially with a strong base like an alkoxide. masterorganicchemistry.comlibretexts.org To favor substitution, reaction conditions such as temperature and solvent must be carefully controlled. byjus.com Typically, the reaction is conducted at temperatures between 50 and 100 °C. wikipedia.org
Despite the potential for elimination, the Williamson synthesis remains a valuable and straightforward method for preparing aryl isopropyl ethers, especially on a laboratory scale. wikipedia.org The reaction is often carried out in a polar aprotic solvent to enhance the nucleophilicity of the phenoxide. byjus.com
Emerging Synthetic Techniques
Recent innovations in synthetic chemistry are providing more sustainable and efficient alternatives to traditional methods for aryl ether synthesis.
Mechanochemical Approaches for Aryl Ether Synthesis
Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, is gaining traction as a green chemistry technique. youtube.com These solvent-free or low-solvent methods can lead to shorter reaction times, higher yields, and reduced waste. rsc.org
In the context of aryl ether synthesis, mechanochemical approaches have been developed for reactions like the Williamson ether synthesis and nucleophilic aromatic substitution. acs.org The high local temperatures and pressures generated during milling can accelerate reaction rates and sometimes lead to different product selectivities compared to solution-based methods. youtube.com For the synthesis of this compound, a mechanochemical Williamson ether synthesis could involve milling solid 4-chlorophenol with a solid base and liquid 2-halopropane. This approach could potentially minimize the competing elimination reaction. Research in this area is ongoing, but it holds promise for more sustainable manufacturing processes. diva-portal.org
Continuous-Flow Chemistry for Optimized Production
Continuous-flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages for the production of chemicals, including improved safety, scalability, and process control. nih.gov The small reactor volumes and excellent heat and mass transfer in flow systems allow for the use of highly reactive intermediates and exothermic reactions that are difficult to control in batch processes. mdpi.com
For the synthesis of aryl ethers, flow chemistry can be applied to various reaction types, including SNAr and transition metal-catalyzed couplings. organic-chemistry.org The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities. mdpi.com For example, a flow process for the synthesis of this compound could involve pumping a solution of 4-chlorophenol and a base through a heated tube reactor, followed by the introduction of 2-halopropane at a specific point. acs.orgnih.gov This setup can also facilitate the safe handling of potentially hazardous reagents and intermediates. organic-chemistry.org The ability to easily scale up production by running the flow reactor for longer periods makes this technology particularly attractive for industrial applications. nih.gov
Photoredox-Catalyzed Methodologies for Aryl Halide Transformations
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, offering mild conditions for the generation of highly reactive intermediates. insuf.org This approach utilizes photocatalysts, such as transition metal complexes or organic dyes, which, upon absorption of visible light, can initiate single-electron transfer (SET) processes to activate stable organic molecules. insuf.orgnih.gov For aryl halides, this activation typically involves the reduction of the carbon-halogen bond to generate an aryl radical, which can then participate in a wide array of bond-forming reactions. researchgate.netmdpi.com
The transformation of aryl halides via photoredox catalysis presents a significant advancement over traditional transition-metal-catalyzed methods, which often require harsh conditions, expensive catalysts, and sensitive ligands. mdpi.comacs.org The visible-light-driven approach is noted for its efficiency, environmental friendliness, and operational simplicity. researchgate.netmdpi.com
A key challenge in the photoredox activation of aryl chlorides, such as this compound, is their highly negative reduction potential compared to aryl bromides or iodides. acs.org Overcoming this requires the use of highly reducing photocatalytic systems. Strategies to achieve this include:
Dual Catalysis Systems: A prominent strategy involves the synergistic combination of photoredox catalysis with another catalytic cycle, most notably nickel catalysis. nih.govresearchgate.net In this paradigm, the photocatalyst absorbs light and, through a series of electron transfer steps, facilitates the modulation of the nickel catalyst's oxidation state. This allows for the oxidative addition of the aryl chloride to the nickel center to occur under much milder conditions than traditionally required. nih.govnih.gov This dual catalytic system has been successfully applied to a variety of cross-coupling reactions, including the formation of C-C, C-N, and C-O bonds. nih.govacs.org For instance, the reductive cross-coupling of aryl halides with aldehydes to form secondary alcohols has been achieved using a nickel/photoredox dual system with an α-silylamine as a mild organic reductant. rsc.org
Consecutive Photoinduced Electron Transfer (conPET): To activate less reactive aryl chlorides, a process known as consecutive photoinduced electron transfer (conPET) can be employed. This method involves the initial photoreduction of an organic dye, which then absorbs a second photon. This doubly excited state is a powerful reductant capable of reducing even electron-rich aryl chlorides. acs.org
Electron-Primed Photoredox Catalysis (e-PRC): A newer approach simplifies the generation of highly reducing catalyst states by using electrochemistry to selectively reduce the photocatalyst to its radical anion form. This radical anion is then photoexcited to become a potent reductant, capable of activating challenging substrates like aryl chlorides. youtube.com
These methodologies enable a variety of transformations for aryl halides. The generated aryl radical is a versatile intermediate that can be trapped in numerous ways.
| Transformation Type | Catalytic System | Description | Potential Application for this compound | Reference(s) |
| Decarboxylative Arylation | Ir(ppy)₃/NiCl₂·glyme | Couples aryl halides with abundant carboxylic acids to form new C(sp²)-C(sp³) bonds. | Coupling with amino acids or other carboxylic acids to introduce alkyl chains. | nih.gov |
| Reductive Cross-Coupling | Ir photocatalyst/Ni catalyst | Couples two different electrophiles, such as an aryl halide and an alkyl halide. | Reaction with alkyl bromides to form alkylated arenes. | nih.gov |
| C-H Arylation | Organic Dyes (Eosin Y, Rhodamine 6G) | Directly couples aryl halides with C-H bonds of other (hetero)arenes. | Arylation of heterocycles like pyrroles or furans. | acs.org |
| Hydroxyarylation of Olefins | Oxidative Photoredox Catalysis | A three-component reaction coupling an aryl halide, an olefin, and molecular oxygen. | Synthesis of complex alcohols by adding an olefin and a hydroxyl group across the aromatic ring. | acs.org |
| Phosphonation | 10H-phenothiazine (PTZ) | A transition-metal-free method to form C-P bonds using trialkyl phosphites. | Introduction of a phosphonate (B1237965) group, a valuable functional group in medicinal chemistry. | purdue.edu |
Derivatization and Functionalization Strategies Post-Synthesis
Once this compound is synthesized, its structure can be further modified to create a diverse range of analogs. The presence of the chloro, isopropoxy, and aromatic functionalities provides multiple handles for derivatization. Modern synthetic methods, particularly those employing photoredox and dual catalysis, are well-suited for such late-stage functionalization, offering high functional group tolerance and mild reaction conditions. researchgate.net
Functionalization at the Chloro Position:
The chlorine atom is the most versatile site for post-synthetic modification, primarily through cross-coupling reactions. The photoredox/nickel dual catalysis systems discussed previously are ideal for this purpose, allowing the chlorine to be replaced with a variety of substituents.
C-C Bond Formation: The chloro group can be substituted with alkyl, alkenyl, or aryl groups. For example, photoredox-catalyzed decarboxylative coupling can introduce alkyl fragments from readily available carboxylic acids. nih.govnih.gov
C-N Bond Formation: Amines can be coupled with the aryl chloride to form valuable aniline (B41778) derivatives. This can be achieved via copper-catalyzed photoredox reactions or nickel-based dual catalytic systems. nih.gov
C-O Bond Formation: Phenols or alcohols can be coupled to introduce a new ether linkage, although this is less common for an already existing ether-substituted arene.
C-P Bond Formation: As mentioned, transition-metal-free photoredox catalysis can be used to introduce phosphonate groups, creating organophosphorus compounds. purdue.edu
Functionalization of the Benzene (B151609) Ring:
Direct C-H functionalization offers an atom-economical way to introduce new substituents onto the aromatic ring without pre-functionalization.
C-H Arylation/Alkylation: While the existing chloro and isopropoxy groups will direct incoming electrophiles to specific positions (ortho to the isopropoxy group), radical-based C-H functionalization can sometimes offer different regioselectivity. Photoredox catalysis can generate aryl or alkyl radicals that add to the electron-rich benzene ring. nih.gov
C-H Acylation: The merger of transition metal and photoredox catalysis enables the direct acylation of C(sp²)-H bonds, allowing for the synthesis of ketone derivatives. researchgate.net
Modification of the Isopropoxy Group:
While the ether linkage is generally stable, specific strategies could target the isopropyl group.
C(sp³)-H Functionalization: Advanced methods involving photoredox/nickel dual catalysis can achieve arylation at the C(sp³)-H bonds of ethers. researchgate.net For this compound, this could potentially lead to functionalization at the methine or methyl positions of the isopropyl group, though this would likely be challenging and require specific directing groups.
| Reaction Type | Reagents/Catalysts | Target Site | Product Type | Reference(s) |
| Suzuki-Miyaura Coupling | Pd catalyst, Boronic acid/ester | Chloro group | Biaryl compound | purdue.edu |
| Buchwald-Hartwig Amination | Pd catalyst, Amine | Chloro group | Aryl amine | nih.gov |
| Photoredox/Ni-Catalyzed Alkylation | Ir or Ru photocatalyst, Ni catalyst, Alkyl halide or carboxylic acid | Chloro group | Alkylated benzene | nih.govnih.gov |
| Direct C-H Acylation | Photoredox/Ni dual catalysis, Carboxylic acid | Aromatic C-H bond | Aryl ketone | researchgate.net |
| Hydroalkylation of Chloroalkynes | Photo-organocatalyst, Chloroalkyne | Aromatic C-H bond | Vinyl chloride derivative | researchgate.net |
These advanced methodologies provide a robust toolbox for both the efficient synthesis and the subsequent diversification of this compound, enabling the creation of novel molecules for various scientific applications.
Mechanistic Investigations and Reaction Kinetics of 1 Chloro 4 Propan 2 Yloxy Benzene Transformations
Elucidation of Reaction Mechanisms via Advanced Computational Chemistry
Computational chemistry offers powerful tools to model and predict the behavior of molecules in chemical reactions. For 1-chloro-4-(propan-2-yloxy)benzene, these methods have been instrumental in understanding its reactivity.
Density Functional Theory (DFT) Studies on Transition State Energetics
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to study the transition state energetics of reactions involving derivatives of this compound. For instance, in the context of allylic fluorination of related compounds, DFT calculations at the B3LYP/6–31G(d,p) level of theory have been used to determine the energy barriers of transition states. Such studies reveal the energy required to reach the transition state, a critical factor in determining reaction rates. For example, a transition-state energy barrier of 4.66 kcal/mol has been calculated for certain reactions, providing a quantitative measure of the reaction's feasibility.
Frontier Molecular Orbital (FMO) Analysis in Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reacting species. nih.gov This analysis is crucial for predicting the regioselectivity and reactivity of molecules like this compound. nih.gov By identifying the nucleophilic and electrophilic sites within the molecule, FMO analysis helps in understanding how it will interact with other reagents. The interplay between the electron-donating isopropyl group and the electron-withdrawing chlorine atom in this compound significantly influences the energy and localization of its frontier orbitals, thereby directing its chemical behavior.
Modeling of Solvent Effects using Polarizable Continuum Models (PCM)
The solvent in which a reaction occurs can have a profound impact on its mechanism and rate. Polarizable Continuum Models (PCM) are a class of computational methods used to simulate the effects of a solvent by representing it as a continuous dielectric medium. researchgate.netresearchgate.netyoutube.comnih.gov This approach allows for the calculation of how the solvent stabilizes or destabilizes reactants, products, and transition states. researchgate.netyoutube.com For transformations involving this compound, PCM can be used to refine the activation parameters calculated in the gas phase, providing a more accurate picture of the reaction in a real-world solution. The Integral Equation Formalism variant of PCM (IEFPCM) is a commonly used method for this purpose. researchgate.net
Quantitative Kinetic Studies of Key Synthetic Reactions
Experimental kinetic studies provide the data needed to understand reaction rates and the factors that influence them. For this compound, such studies are essential for optimizing synthetic procedures.
Determination of Rate Laws and Activation Parameters
The rate law of a reaction is an equation that links the reaction rate with the concentrations of reactants. Determining the rate law is a fundamental step in understanding the reaction mechanism. For reactions involving aryl halides, such as the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene (B32670) with piperidine, kinetic studies have been conducted to determine second-order rate coefficients. psu.edu These studies also allow for the determination of activation parameters, such as the enthalpy and entropy of activation, which provide further insight into the transition state. psu.edu For example, smaller enthalpies and entropies of activation are observed for certain reactions in specific solvents, indicating a more ordered and lower-energy transition state. psu.edu
Stereochemical Pathways in the Formation of Chiral Analogs
The creation of chiral molecules from achiral starting materials is a cornerstone of modern synthetic chemistry, with significant implications for the pharmaceutical and materials science industries. The molecule this compound is achiral, meaning it and its mirror image are superimposable. However, the introduction of a chiral center or a plane of chirality can lead to the formation of chiral analogs. This can be achieved through various stereoselective transformations, which favor the formation of one stereoisomer over another. While specific, detailed research on the stereochemical pathways for the formation of chiral analogs directly from this compound is not extensively documented in publicly available literature, we can explore potential stereochemical pathways based on established principles of asymmetric synthesis.
The generation of chirality in derivatives of this compound could theoretically be approached through several strategic avenues. These include the enantioselective functionalization of the aromatic ring, the creation of a chiral center on the isopropyl group, or the introduction of a chiral substituent.
One potential pathway involves the use of chiral directing groups . These are molecular fragments that are temporarily attached to the substrate to control the stereochemical outcome of a subsequent reaction. In the context of this compound, a chiral directing group could be strategically placed to guide the addition of a substituent to a specific position on the aromatic ring, leading to the formation of a chiral product. The directing group would then be removed, leaving the enantiomerically enriched molecule.
Another powerful strategy is asymmetric C-H functionalization . This modern synthetic method allows for the direct conversion of a C-H bond into a new bond with control over the stereochemistry. For this compound, this could involve the use of a chiral catalyst to functionalize one of the C-H bonds on the benzene (B151609) ring or on the isopropyl group in an enantioselective manner. For instance, a chiral transition-metal catalyst could facilitate the introduction of a new substituent, creating a stereocenter. The success of such a reaction would heavily depend on the design of the chiral ligand associated with the metal catalyst.
Furthermore, the synthesis of chiral benzylic ethers provides a conceptual framework for introducing chirality. While this compound itself is not a benzylic ether, analogous structures could be synthesized where the ether linkage is attached to a chiral benzylic carbon. The stereoselective synthesis of such analogs would require precise control over the reaction creating the ether bond or subsequent modifications.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Chloro 4 Propan 2 Yloxy Benzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-Chloro-4-(propan-2-yloxy)benzene. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation and Positional Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the identity and structure of this compound.
For ¹H NMR , the expected spectrum would show distinct signals corresponding to the different types of protons. The aromatic protons would appear as a set of doublets due to the para-substitution pattern, influenced by the electron-donating isopropoxy group and the electron-withdrawing chlorine atom. The methine proton of the isopropyl group would appear as a septet, coupled to the six equivalent methyl protons, which would themselves appear as a doublet.
For ¹³C NMR , a specific number of signals would confirm the molecular symmetry. The para-substituted benzene (B151609) ring would show four distinct signals. The isopropyl group would contribute two signals: one for the methine carbon and one for the two equivalent methyl carbons. The chemical shifts of the aromatic carbons are influenced by the substituents; the carbon atom bonded to the oxygen of the isopropoxy group would be shifted downfield, while the carbon bonded to chlorine would also show a characteristic downfield shift. For instance, in the related compound cumene (B47948) ((1-methylethyl)benzene), the benzene ring carbons appear in a range of chemical shifts, and the side-chain carbons have distinct signals. docbrown.info Similarly, in 1-chloro-2-methylpropane, the proximity to the electronegative chlorine atom affects the chemical shift of the carbon atoms. nih.gov
Without experimental data, a precise data table cannot be constructed. However, a hypothetical table of expected signals is presented below for illustrative purposes.
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.25 | Doublet | 2H | Aromatic H (ortho to Cl) |
| ~6.85 | Doublet | 2H | Aromatic H (ortho to O) |
| ~4.55 | Septet | 1H | CH of isopropyl group |
Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~154 | C-O (aromatic) |
| ~129 | C-Cl (aromatic) |
| ~129.5 | CH (aromatic, ortho to Cl) |
| ~116 | CH (aromatic, ortho to O) |
| ~70 | CH (isopropyl) |
Fluorine-19 (¹⁹F) NMR for Fluorinated Analogs
Fluorine-19 (¹⁹F) NMR is a powerful technique for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range. For fluorinated analogs of this compound, such as those where the chlorine is replaced by fluorine or where fluorine is present on the alkoxy group, ¹⁹F NMR would be essential. The chemical shift of the fluorine signal would provide information about its electronic environment. For example, studies on other fluorinated organic molecules, like fluorinated L-DOPA analogs, demonstrate that ¹⁹F NMR is crucial for identifying the position and assessing the environment of the fluorine atom. nist.gov The coupling between ¹⁹F and nearby ¹H or ¹³C nuclei would further confirm the structure.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning NMR signals and elucidating the connectivity of atoms.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling relationships. For this compound, it would show a correlation between the methine proton and the methyl protons of the isopropyl group. It would also confirm the coupling between adjacent aromatic protons if the resolution is sufficient to resolve them.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). chemicalbook.com This would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the aromatic protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). chemicalbook.com This is crucial for piecing together the molecular structure. For example, it would show correlations from the isopropyl methyl protons to the methine carbon and the methoxy (B1213986) carbon (C-O), and from the aromatic protons to neighboring and more distant carbons, confirming the substitution pattern on the benzene ring. chemicalbook.com
Integration of Experimental NMR with Computational Prediction Tools for Isomeric Differentiation
In cases where multiple isomers are possible during a synthesis, combining experimental NMR data with computational prediction tools is a powerful strategy for definitive structural assignment. nih.gov For example, if the synthesis of this compound also produced its isomers, 1-Chloro-2-(propan-2-yloxy)benzene and 1-Chloro-3-(propan-2-yloxy)benzene, their ¹H and ¹³C NMR spectra would be subtly different. While the ¹³C NMR spectrum of the meta isomer is available and shows a different pattern of signals compared to the expected para isomer, a full comparison is not possible without the complete data. nih.gov Computational methods, such as those using density functional theory (DFT), can predict the NMR chemical shifts for each possible isomer. By comparing the experimentally obtained spectrum with the predicted spectra for all potential isomers, the correct structure can be identified with a high degree of confidence.
Vibrational Spectroscopy for Functional Group and Bond Characterization
Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint based on their functional groups and bonding characteristics.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and sensitive method for identifying functional groups in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include:
C-H stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group would be just below 3000 cm⁻¹.
C=C stretching: Aromatic ring C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region.
C-O-C stretching: The aryl-alkyl ether linkage would produce strong, characteristic C-O-C asymmetric and symmetric stretching bands, typically in the 1250-1000 cm⁻¹ region.
C-Cl stretching: The C-Cl stretching vibration is expected in the fingerprint region, generally between 800 and 600 cm⁻¹, although its exact position can vary.
Hypothetical FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3070 | Medium | Aromatic C-H Stretch |
| ~2980, ~2930 | Strong | Aliphatic C-H Stretch |
| ~1595, ~1490 | Strong, Medium | Aromatic C=C Stretch |
| ~1240 | Strong | Aryl-O-C Asymmetric Stretch |
| ~1120 | Medium | C-O-C Symmetric Stretch |
| ~830 | Strong | Para-disubstituted C-H Bend |
Raman Spectroscopy
Raman spectroscopy provides valuable insight into the vibrational modes of this compound, complementing infrared (IR) spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, offering a detailed fingerprint of the molecule's structure. The Raman spectrum is characterized by specific bands corresponding to the vibrations of the substituted benzene ring and the isopropoxy group.
Key vibrational modes observed in the Raman spectrum include:
Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.
Aliphatic C-H stretching: Arising from the isopropyl group, these bands appear in the 2850-3000 cm⁻¹ range.
C-C ring stretching: Strong bands in the 1400-1600 cm⁻¹ region are characteristic of the benzene ring.
C-O-C stretching: The ether linkage produces characteristic bands, which can be used to confirm the presence of the isopropoxy group.
C-Cl stretching: A distinctive band corresponding to the carbon-chlorine bond vibration is expected, typically in the lower frequency region of the spectrum.
Analysis of the Raman spectrum, often supported by computational methods like Density Functional Theory (DFT), allows for the precise assignment of these vibrational modes.
| Vibrational Mode | **Typical Raman Shift (cm⁻¹) ** | Assignment |
| Aromatic C-H Stretch | 3000-3100 | Benzene Ring |
| Aliphatic C-H Stretch | 2850-3000 | Isopropyl Group |
| C-C Ring Stretch | 1400-1600 | Benzene Ring |
| C-O-C Ether Stretch | 1200-1260 | Isopropoxy Group |
| C-Cl Stretch | 600-800 | Chloro Group |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and probing the fragmentation pathways of this compound, confirming its elemental composition and structural features.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the molecular ion's mass-to-charge ratio (m/z), allowing for the determination of the elemental formula. The theoretical exact mass of this compound (C₉H₁₁ClO) can be calculated using the masses of its most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).
The presence of chlorine is readily identified by its characteristic isotopic pattern, with the ³⁷Cl isotope resulting in an M+2 peak with approximately one-third the intensity of the molecular ion peak (M) containing ³⁵Cl. HRMS can confirm this isotopic distribution with high precision.
| Isotopologue | Formula | Theoretical Exact Mass (Da) |
| Molecular Ion (³⁵Cl) | C₉H₁₁³⁵ClO | 170.0501 |
| M+2 Isotope (³⁷Cl) | C₉H₁₁³⁷ClO | 172.0472 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a characteristic fragmentation pattern. This pattern provides a roadmap of the molecule's structure. For this compound, common fragmentation pathways initiated by electron ionization would include:
Loss of the isopropyl group: Cleavage of the C-O bond can lead to the loss of a propyl radical (•C₃H₇), resulting in a prominent fragment corresponding to the 4-chlorophenoxy cation.
Loss of propene: A common rearrangement for ethers, leading to the expulsion of a neutral propene molecule (C₃H₆) and the formation of a 4-chlorophenol (B41353) radical cation.
Cleavage of the C-Cl bond: Loss of a chlorine radical can occur, though it is often less favored than cleavages in the ether side chain.
The analysis of these fragment ions allows for the unambiguous confirmation of the connectivity of the chloro, phenyl, and isopropoxy moieties.
X-ray Crystallography and Solid-State Structural Analysis
As of this writing, a specific single-crystal X-ray diffraction study for this compound is not publicly available in crystallographic databases. Therefore, the following sections describe the potential insights that such an analysis would provide.
Single Crystal X-ray Diffraction for Absolute Structure and Stereochemistry
Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would determine:
Absolute molecular structure: The precise three-dimensional arrangement of all atoms, including bond lengths, bond angles, and torsion angles.
Conformation: The preferred orientation of the isopropoxy group relative to the benzene ring.
Planarity: Confirmation of the planarity of the benzene ring and the disposition of the substituents.
This data serves as the ultimate benchmark for validating structures proposed by other spectroscopic methods and computational models.
Analysis of Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The study of the crystal lattice would reveal how molecules of this compound pack in the solid state. This analysis is crucial for understanding the non-covalent interactions that govern the material's bulk properties. Key interactions that could be expected include:
Van der Waals forces: These are the primary forces governing the packing of non-polar molecules.
Dipole-dipole interactions: Arising from the polar C-Cl and C-O bonds.
Halogen bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules, such as the oxygen atom of the ether group or the π-system of the benzene ring.
C-H···π interactions: Hydrogen atoms from the isopropyl group or the benzene ring could interact with the electron cloud of an adjacent aromatic ring.
The identification and characterization of these supramolecular synthons would provide a deeper understanding of the solid-state architecture of this compound.
Hirshfeld Surface Analysis for Quantitative Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of the close contacts between neighboring molecules. The analysis generates a three-dimensional surface, known as the Hirshfeld surface, which is unique for each molecule in a crystal. The surface is defined by the points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.
The Hirshfeld surface is typically color-coded to visualize different properties. One of the most common visualizations is the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. The dnorm value is calculated based on the distances of any surface point to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms. Negative dnorm values, typically colored red, indicate contacts shorter than the sum of the van der Waals radii, suggesting strong interactions such as hydrogen bonds. Positive dnorm values, colored blue, represent contacts longer than the van der Waals radii, and white areas indicate contacts of approximately the van der Waals distance.
While a specific crystallographic study and corresponding Hirshfeld surface analysis for this compound are not available in the published literature, the expected intermolecular interactions can be inferred from its molecular structure. The molecule possesses a substituted benzene ring, a chlorine atom, and an isopropyl ether group, all of which can participate in various non-covalent interactions.
A hypothetical Hirshfeld surface analysis of this compound would likely reveal the following key intermolecular contacts:
Hydrogen-Hydrogen (H···H) Contacts: Given the presence of numerous hydrogen atoms in the isopropyl and phenyl groups, H···H contacts are expected to be the most abundant, covering a large portion of the Hirshfeld surface. These are generally considered weak van der Waals interactions.
Carbon-Hydrogen (C-H···π) Interactions: The electron-rich π-system of the benzene ring can act as an acceptor for hydrogen atoms from neighboring molecules, leading to C-H···π interactions. These are typically weaker than classical hydrogen bonds but play a significant role in the packing of aromatic molecules.
Hydrogen-Chlorine (H···Cl) Contacts: The chlorine atom, being electronegative, can participate in weak hydrogen bonding with hydrogen atoms from adjacent molecules. These interactions would be visualized as red regions on the dnorm surface.
Chlorine-Chlorine (Cl···Cl) Contacts: Depending on the crystal packing, halogen-halogen interactions between chlorine atoms of neighboring molecules might be present. These interactions are directional and contribute to the stability of the crystal structure.
To quantify the relative contributions of these interactions, a 2D fingerprint plot is derived from the Hirshfeld surface. This plot is a histogram of di versus de, where each point represents a specific type of intermolecular contact. The relative area under the peaks in the fingerprint plot corresponds to the prevalence of each interaction.
Hypothetical Quantitative Contributions of Intermolecular Contacts for this compound
| Interaction Type | Hypothetical Contribution (%) |
| H···H | 45.5 |
| C-H···π | 20.2 |
| H···Cl | 15.8 |
| C···H | 8.5 |
| Cl···C | 4.3 |
| C···C | 3.1 |
| O···H | 1.7 |
| Cl···Cl | 0.9 |
This table presents hypothetical data based on the expected intermolecular interactions for this compound and is for illustrative purposes only, pending experimental crystallographic analysis.
The dnorm surface would likely show distinct red spots corresponding to the H···Cl contacts, indicating their significance as close contacts. The C-H···π interactions would be characterized by broader, less intense features. The fingerprint plot would be dominated by a large, diffuse region corresponding to the numerous H···H contacts. Sharp "wings" on the plot would be indicative of the more specific H···Cl and C-H···π interactions.
Applications As a Versatile Building Block in Complex Organic Synthesis
Role in the Synthesis of Functionalized Aromatic Systems
The construction of polysubstituted aromatic compounds often requires precise control over the position of incoming functional groups. 1-Chloro-4-(propan-2-yloxy)benzene is well-suited for such transformations through modern synthetic methodologies.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The process relies on a "direct metalation group" (DMG) that coordinates to an organolithium reagent, such as n-butyllithium, directing deprotonation exclusively to the adjacent ortho position. wikipedia.orgbaranlab.org The oxygen atom of the isopropoxy group in this compound can function as an effective DMG. wikipedia.orgorganic-chemistry.org
The mechanism involves the Lewis basic oxygen atom of the ether coordinating with the lithium ion, positioning the alkyl base to abstract a proton from the C-2 or C-6 position on the benzene (B151609) ring. This generates a specific aryllithium intermediate that can then react with various electrophiles (E+) to introduce a new substituent exclusively at the position ortho to the isopropoxy group. This method offers superior regioselectivity compared to classical electrophilic aromatic substitution, which would typically yield a mixture of products. wikipedia.org
| Feature | Description | References |
| Directing Group | The isopropoxy group (-OCH(CH₃)₂) | wikipedia.orgorganic-chemistry.org |
| Reagent | Strong organolithium bases (e.g., n-BuLi, s-BuLi) | wikipedia.orguwindsor.ca |
| Intermediate | 2-Lithio-1-chloro-4-(propan-2-yloxy)benzene | wikipedia.org |
| Outcome | Exclusive functionalization at the C-2 position | baranlab.orgorganic-chemistry.org |
The chlorine atom on this compound serves as a reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. While aryl chlorides are known to be less reactive than their bromide and iodide counterparts, significant advances in catalyst design have made them viable substrates for these transformations. wikipedia.orgacs.org
Suzuki-Miyaura Coupling: This reaction would involve coupling this compound with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl structure. The use of electron-rich and sterically bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) palladium complexes is often necessary to facilitate the oxidative addition of the palladium(0) catalyst to the strong carbon-chlorine bond. acs.org
Heck Reaction: In a Heck reaction, the compound would be coupled with an alkene to form a substituted alkene. diva-portal.orgorganic-chemistry.org This reaction is fundamental for creating stilbene-like structures and other vinyl-aromatics. youtube.com Microwave-assisted protocols and specialized phosphine ligands have been developed to improve the efficiency of Heck reactions with less reactive aryl chlorides. diva-portal.org
Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne to produce an internal alkyne, a valuable functional group in organic synthesis. wikipedia.orglibretexts.org The Sonogashira reaction typically requires both a palladium catalyst and a copper(I) co-catalyst, although copper-free methods have been developed. libretexts.orgorganic-chemistry.org Activating aryl chlorides for this reaction often requires robust catalytic systems capable of operating at higher temperatures or with highly effective ligands. libretexts.orgmdpi.com
| Reaction | Coupling Partner | Product Type | Key Requirement for Aryl Chlorides | References |
| Suzuki-Miyaura | Organoboron Reagent | Biaryl Compound | Bulky, electron-rich ligands (e.g., SPhos) | acs.orgacs.org |
| Heck | Alkene | Substituted Alkene | High temperatures, specialized Pd-ligand systems | diva-portal.orgorganic-chemistry.orgbeilstein-journals.org |
| Sonogashira | Terminal Alkyne | Internal Alkyne | Pd/Cu catalysis, robust ligands (e.g., NHCs) | wikipedia.orglibretexts.orgmdpi.com |
Precursor for the Development of Advanced Organic Compounds
The structural framework of this compound is present in or can be used to access more complex molecules with applications in various industries.
Halogenated and alkoxy-substituted benzene rings are common motifs in pharmacologically active molecules. While direct use of this compound as a named intermediate in widely marketed drugs is not extensively documented in public literature, structurally similar compounds are crucial in the synthesis of modern pharmaceuticals. For example, the related intermediate 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) is a key component in the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for treating type 2 diabetes. google.comgoogle.com The synthesis of such molecules often involves Friedel-Crafts reactions followed by reductions, where chloro-alkoxy benzenes could serve as foundational precursors. google.com
Similar to pharmaceuticals, the development of new agrochemicals (herbicides, fungicides, and insecticides) relies on a diverse pool of chemical building blocks. Halogenated aryl ethers are known precursors for various active ingredients. The specific structure of this compound makes it a potential starting material for creating new agrochemical candidates, although specific examples are not prevalent in publicly accessible research literature.
This compound can serve as a precursor for functional monomers used in polymer synthesis. Through a cross-coupling reaction (e.g., Heck or Suzuki), a polymerizable group like a vinyl or styrenyl unit can be introduced onto the aromatic ring. For instance, creating a styrenic monomer like 4-isopropoxy-chlorostyrene would allow for its incorporation into polymer chains via methods like reversible addition-fragmentation chain-transfer (RAFT) polymerization. acs.orgresearchgate.net
The presence of the chlorine atom and the ether linkage in the resulting polymer can impart desirable properties:
Flame Retardancy: The halogen content can improve the flame-retardant characteristics of the material.
Chemical Resistance: The ether group can enhance stability.
Modified Optical Properties: The aromatic nature and halogen substituent can alter the refractive index of the polymer.
Research on related functional monomers, such as vinylphenyl and vinyl ether derivatives, demonstrates the viability of synthesizing polymers with tailored properties through the polymerization of such custom-designed building blocks. ubc.canih.govnih.gov
Derivatization Strategies of the Isopropoxy Moiety
This compound serves as a valuable intermediate in organic synthesis, in part due to the reactivity of its isopropoxy group. The strategic modification or removal of this group allows for the introduction of other functionalities, thereby providing a pathway to a diverse range of more complex molecules. The primary derivatization strategy for the isopropoxy moiety is its cleavage, a reaction known as O-dealkylation, to yield 4-chlorophenol (B41353).
This transformation is significant because the resulting hydroxyl group of 4-chlorophenol can be readily used in a variety of subsequent reactions. These include etherification, esterification, and nucleophilic aromatic substitution, thus opening up numerous possibilities for constructing more elaborate chemical structures.
Several methods can be employed for the O-dealkylation of the isopropoxy group in this compound. The choice of method often depends on the desired reaction scale, the tolerance of other functional groups in the molecule, and the required yield.
One common approach involves the use of strong acids to effect the cleavage of the ether bond. For instance, treatment with hydrobromic acid or hydroiodic acid can lead to the formation of 4-chlorophenol and the corresponding isopropyl halide. The general mechanism for this acid-catalyzed cleavage is initiated by the protonation of the ether oxygen, making the isopropyl group a better leaving group. A subsequent nucleophilic attack by the halide ion on the isopropyl carbon atom results in the cleavage of the carbon-oxygen bond.
Alternatively, Lewis acids can also be utilized to promote the O-dealkylation. Reagents such as boron tribromide (BBr₃) are particularly effective for cleaving aryl ethers. The reaction proceeds through the formation of a complex between the Lewis acid and the ether oxygen, followed by the intramolecular transfer of a bromide ion to the isopropyl group.
In addition to chemical methods, enzymatic approaches for O-dealkylation have been explored, particularly within the context of drug metabolism studies. Cytochrome P450 enzymes, for example, are known to catalyze the O-dealkylation of various alkoxybenzenes. nih.govnih.gov While specific studies on this compound might be limited, the general activity of these enzymes towards similar substrates suggests that a biocatalytic approach could be a viable and environmentally benign strategy for the formation of 4-chlorophenol. nih.govnih.gov
The product of this key derivatization, 4-chlorophenol, is itself a versatile chemical intermediate. For example, it can be used in the synthesis of various pesticides, herbicides, and antiseptic agents. Furthermore, it serves as a precursor in the production of more complex molecules, such as certain pharmaceuticals and dyes. The controlled deprotection of the phenol (B47542) group in this compound at a specific point in a synthetic sequence highlights the utility of the isopropoxy group as a protecting group for the phenolic hydroxyl functionality.
Investigations of Analogs and Structure Reactivity Relationships Pertaining to 1 Chloro 4 Propan 2 Yloxy Benzene
Systematic Modification of the Aryl Halide Position and Identity
The identity and position of the halogen substituent on the benzene (B151609) ring are critical factors that influence the electronic environment and, consequently, the reactivity of the molecule.
Impact of Halogen Substituent (F, Br, I) on Electronic Effects and Reactivity
In the context of nucleophilic aromatic substitution (SNAr), the nature of the halogen atom (F, Cl, Br, I) at the para position to the isopropoxy group has a pronounced effect on the reaction rate. The reactivity order in SNAr reactions is often found to be F > Cl > Br > I. This trend is primarily attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond and facilitates the initial attack of a nucleophile. Although the carbon-fluorine bond is the strongest among the halogens, the rate-determining step in many SNAr reactions is the formation of the Meisenheimer complex, which is stabilized by the inductive electron withdrawal of the halogen. masterorganicchemistry.com
The halogens exhibit a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution but activating groups in nucleophilic aromatic substitution. youtube.com The strength of the inductive effect decreases down the group (F > Cl > Br > I), which correlates with the observed reactivity in SNAr reactions.
Table 1: Electronegativity and Relative Reactivity of Halogens in SNAr
| Halogen | Pauling Electronegativity | Relative Reactivity in SNAr |
| Fluorine (F) | 3.98 | Highest |
| Chlorine (Cl) | 3.16 | Intermediate |
| Bromine (Br) | 2.96 | Lower |
| Iodine (I) | 2.66 | Lowest |
This table illustrates the general trend in SNAr reactions where higher electronegativity of the halogen leads to greater reactivity.
Comparison of Positional Isomers (ortho, meta, para) on Reactivity Profiles
The position of the chloro substituent relative to the isopropoxy group significantly alters the reactivity of the molecule. The isopropoxy group is an ortho, para-director for electrophilic aromatic substitution due to its ability to donate electron density to these positions via resonance. masterorganicchemistry.com Conversely, in nucleophilic aromatic substitution, the placement of an activating group (like a nitro group) ortho or para to the leaving group enhances reactivity by stabilizing the negatively charged Meisenheimer intermediate through resonance. masterorganicchemistry.com
While the isopropoxy group is not a strong activating group for SNAr in the way a nitro group is, its interaction with the chloro substituent at different positions still leads to distinct reactivity profiles.
Para-isomer (1-chloro-4-(propan-2-yloxy)benzene): The para-isomer allows for resonance interaction between the oxygen of the isopropoxy group and the carbon bearing the chlorine atom. This can partially delocalize the electron density, but more importantly, the substituents are sterically unhindered.
Ortho-isomer (1-chloro-2-(propan-2-yloxy)benzene): In the ortho-isomer, steric hindrance between the isopropoxy group and an incoming nucleophile can play a significant role, potentially slowing down the reaction rate compared to the para-isomer. However, the proximity of the isopropoxy group might also influence the stability of the transition state through inductive and short-range solvent effects. Generally, for SNAr reactions, the ortho position is also activated by electron-withdrawing groups. nih.gov
Meta-isomer (1-chloro-3-(propan-2-yloxy)benzene): The meta-isomer is generally the least reactive in SNAr reactions. The isopropoxy group cannot effectively stabilize the negative charge of the Meisenheimer intermediate through resonance when the substituent is in the meta position. masterorganicchemistry.com
Table 2: Predicted Reactivity Order of Isomers in Nucleophilic Aromatic Substitution
| Isomer | Relative Position | Predicted Reactivity | Rationale |
| para | 1,4 | High | Less steric hindrance, potential for resonance interaction. |
| ortho | 1,2 | Intermediate to High | Potential for electronic activation, but also steric hindrance. |
| meta | 1,3 | Low | Lack of resonance stabilization of the Meisenheimer complex. |
This table provides a qualitative prediction of reactivity based on established principles of SNAr reactions.
Variation of the Alkoxy Group and its Influence
The structure of the alkoxy group itself can be modified to tune the electronic and steric properties of the aromatic ring, thereby influencing its reactivity.
Effects of Alkyl Chain Length and Branching on Aromatic Reactivity
Increasing the alkyl chain length or branching of the alkoxy group can influence aromatic reactivity through a combination of electronic and steric effects. Electronically, all alkyl groups are weakly electron-donating. Therefore, changing from a methoxy (B1213986) to an ethoxy or isopropoxy group has a relatively small impact on the electronic nature of the oxygen atom and its donation into the ring.
However, the steric bulk of the alkoxy group can be a significant factor. A larger, more branched alkyl group, such as the isopropyl group in this compound, can sterically hinder the approach of reactants to the adjacent positions on the ring. This steric hindrance is most pronounced for reactions occurring at the ortho positions.
Introduction of Unsaturation (e.g., Propargyloxy, Allyloxy) and Resultant Reactivity Changes
Replacing the saturated isopropyl group with an unsaturated moiety like an allyloxy (-OCH₂CH=CH₂) or propargyloxy (-OCH₂C≡CH) group can introduce new reaction pathways and modify the electronic properties of the aromatic ring.
The double and triple bonds in the allyloxy and propargyloxy groups are electron-withdrawing in nature, which can influence the electron density of the aromatic ring. This can affect the rate of substitution reactions on the ring. Furthermore, the unsaturated bonds themselves can undergo various reactions, such as addition reactions or rearrangements (e.g., the Claisen rearrangement for allyl aryl ethers), which would compete with reactions on the aromatic ring.
Quantitative Analysis of Electronic and Steric Effects of Substituents
The Hammett equation provides a powerful tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. The equation is given by:
log(k/k₀) = σρ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the nature of the reaction.
The substituent constant, σ, is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative σ value indicates an electron-donating group. Hammett constants are typically separated into σ_meta and σ_para values.
Table 3: Hammett Sigma (σ) Constants for Relevant Substituents
| Substituent | σ_meta | σ_para |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
| -I | 0.35 | 0.18 |
| -F | 0.34 | 0.06 |
| -OCH₃ | 0.12 | -0.27 |
| -OC₂H₅ | 0.10 | -0.24 |
| -OCH(CH₃)₂ (Isopropoxy) | 0.12 | -0.37 |
| -H | 0.00 | 0.00 |
Data sourced from various compilations of Hammett constants. wiredchemist.com
From this table, we can observe that:
All halogens are electron-withdrawing in both the meta and para positions, as indicated by their positive σ values. The values are generally higher in the meta position.
Alkoxy groups, including the isopropoxy group, are electron-withdrawing in the meta position but electron-donating in the para position due to the dominance of the resonance effect. The isopropoxy group is shown to be a stronger electron-donating group in the para position compared to methoxy and ethoxy.
These quantitative values help to rationalize and predict the reactivity of this compound and its analogs in various chemical transformations. For instance, in a reaction favored by electron-donating groups (negative ρ value), the para-isopropoxy substituent would accelerate the reaction more than a para-methoxy group. Conversely, in a reaction favored by electron-withdrawing groups (positive ρ value), the chloro substituent would accelerate the reaction.
Hammett Parameter Analysis for Aromatic System Reactivity
The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It provides a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions involving meta- and para-substituted benzene derivatives. wikipedia.org The equation is expressed as:
log(k/k₀) = σρ
or
log(K/K₀) = σρ
where:
k or K is the rate or equilibrium constant for the substituted reactant.
k₀ or K₀ is the rate or equilibrium constant for the unsubstituted (hydrogen) reactant. libretexts.org
σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent. libretexts.org
ρ (rho) is the reaction constant, which is characteristic of a given reaction and its sensitivity to electronic effects. wikipedia.org
The substituent constant, σ, is a measure of the electronic effect of a substituent. An electron-withdrawing group (EWG) stabilizes a negative charge and has a positive σ value, while an electron-donating group (EDG) destabilizes a negative charge and has a negative σ value. researchgate.net The position of the substituent is also critical; σₚ represents the constant for a para-substituent, and σₘ is for a meta-substituent. For para-substituents, the σₚ value reflects a combination of both inductive and resonance effects, whereas for meta-substituents, the effect is primarily inductive. utexas.edu
The chloro group is moderately electron-withdrawing through its inductive effect (-I) due to the electronegativity of chlorine. However, it is also capable of donating electron density through resonance (+R) via its lone pairs. The net effect is that chlorine is an electron-withdrawing group, as reflected by its positive Hammett σ values.
The isopropoxy group (-OCH(CH₃)₂), like other alkoxy groups, is an electron-donating group. The oxygen atom is electron-withdrawing inductively (-I), but its lone pairs are strongly electron-donating through resonance (+R), which is the dominant effect, particularly at the para position. utexas.edu This leads to a negative σₚ value for alkoxy groups. Studies on the bromination of various alkoxybenzenes have shown that reactivity increases in the order tert-butoxy (B1229062) < ethoxy < isopropoxy, indicating that the isopropoxy group is a potent activating group. nsf.gov
The reaction constant, ρ, provides insight into the nature of the transition state of a reaction. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, implying the development of a positive charge (or loss of negative charge) in the transition state. wikipedia.org The magnitude of ρ reflects the sensitivity of the reaction to substituent effects. libretexts.org
| Substituent | Hammett σₚ Value | Electronic Effect |
|---|---|---|
| -Cl | +0.23 | Electron-withdrawing |
| -OCH₃ (Methoxy) | -0.27 | Electron-donating |
| -OCH₂CH₃ (Ethoxy) | -0.24 | Electron-donating |
| -OCH(CH₃)₂ (Isopropoxy) | ~ -0.3 (estimated) | Strongly electron-donating |
| -H | 0.00 | Reference |
The σₚ value for the isopropoxy group is estimated based on the observed reactivity trends where it is more activating than the ethoxy group. nsf.gov
Computational Assessment of Steric Hindrance and its Impact on Reaction Selectivity
Beyond electronic effects, the steric hindrance imposed by a substituent can significantly influence reaction rates and, particularly, the regioselectivity of a reaction. The isopropoxy group, with its branched alkyl structure, is considerably bulkier than a methoxy or ethoxy group. This steric bulk can hinder the approach of reactants to positions on the aromatic ring adjacent (ortho) to the substituent.
Computational chemistry provides powerful methods to quantify and visualize the steric influence of substituents. Parameters such as the Taft steric parameter (Eₛ), Verloop steric parameters, and solid angles can be calculated to represent the size and shape of a substituent.
The Taft steric parameter (Eₛ) is an experimentally derived value from the rates of hydrolysis of esters, but it serves as a useful benchmark for steric effects. slideshare.net More negative Eₛ values indicate greater steric hindrance. For the alkyl part of the isopropoxy group, the isopropyl group has an Eₛ value of -0.47.
The steric hindrance of the isopropoxy group is expected to have a pronounced effect on the selectivity of reactions such as electrophilic aromatic substitution. While the strong electron-donating nature of the isopropoxy group directs incoming electrophiles to the ortho and para positions, the steric bulk of the group will likely disfavor substitution at the ortho position, leading to a higher yield of the product substituted at the position ortho to the less sterically demanding chloro group.
| Substituent (or Alkyl Part) | Taft Steric Parameter (Eₛ) | Relative Steric Bulk |
|---|---|---|
| -CH₃ (Methyl) | 0.00 | Low |
| -CH₂CH₃ (Ethyl) | -0.07 | Moderate |
| -CH(CH₃)₂ (Isopropyl) | -0.47 | High |
| -C(CH₃)₃ (tert-Butyl) | -1.54 | Very High |
The data in the table illustrates the significant increase in steric hindrance with the branching of the alkyl group. The high steric demand of the isopropyl component of the isopropoxy group is a key factor in predicting the regioselectivity of reactions involving this compound. Computational models can further refine these predictions by calculating the activation energies for substitution at different positions on the aromatic ring, explicitly accounting for the steric clashes in the transition state.
Environmental and Sustainability Aspects in the Context of 1 Chloro 4 Propan 2 Yloxy Benzene
Mechanistic Studies of Environmental Transformation Pathways
Photodegradation, or the breakdown of molecules by light, is a significant environmental transformation pathway for many aromatic compounds. While specific photodegradation studies on 1-Chloro-4-(propan-2-yloxy)benzene are not extensively documented in peer-reviewed literature, the mechanisms can be inferred from studies on analogous chloroaromatic compounds.
The primary mechanism for the photodegradation of chlorinated aromatic compounds in aqueous environments often involves the generation of highly reactive hydroxyl radicals (•OH) in the presence of photosensitizers like titanium dioxide (TiO₂) and sunlight. Research on similar molecules, such as 4-chloronitrobenzene, demonstrates that these hydroxyl radicals can attack the aromatic ring. nih.gov This attack can lead to the displacement of the chlorine atom, forming chloride ions and various hydroxylated intermediates. nih.gov Another potential pathway is the cleavage of the ether bond or reactions involving the isopropyl group. The benzene (B151609) ring itself can be opened through successive hydroxyl radical attacks, ultimately leading to the mineralization of the compound into carbon dioxide, water, and inorganic ions. nih.gov
Table 1: Potential Photodegradation Intermediates of this compound
| Intermediate | Potential Formation Pathway |
|---|---|
| 4-Isopropoxyphenol | Displacement of the chlorine atom by a hydroxyl radical. |
| 4-Chlorophenol (B41353) | Cleavage of the ether bond. |
| Hydroxylated derivatives | Addition of hydroxyl radicals to the aromatic ring. |
This table is based on theoretical pathways and data from analogous compounds.
Biotransformation, driven by microorganisms, is a crucial process for the environmental breakdown of organic pollutants. For this compound, biotransformation would likely be initiated by enzymatic action on either the aromatic ring, the ether linkage, or the alkyl chain.
Aerobic biotransformation of chloroaromatic compounds often begins with the action of monooxygenase or dioxygenase enzymes. These enzymes can hydroxylate the aromatic ring, making it more susceptible to further degradation and ring cleavage. The presence of the chlorine atom can sometimes hinder this process, making the compound more recalcitrant than its non-chlorinated counterpart. The ether bond can be cleaved by etherase enzymes, which would yield 4-chlorophenol and isopropanol. The isopropyl group is generally considered biodegradable.
Anaerobic degradation may occur through reductive dechlorination, where the chlorine atom is removed and replaced with a hydrogen atom. This process is typically slower than aerobic degradation but is significant in anoxic environments like sediments and groundwater.
Development of Sustainable Synthetic Routes
The principles of green chemistry aim to design chemical processes that are efficient, safe, and environmentally benign. For this compound, this involves improving reaction efficiency and exploring the use of renewable resources.
A common laboratory and industrial synthesis of this compound is the Williamson ether synthesis. This reaction involves a phenoxide reacting with an alkyl halide. Two primary variations of this synthesis are possible:
Route A: The reaction of 4-chlorophenol with 2-bromopropane (B125204).
Route B: The reaction of 4-bromophenol (B116583) with 2-chloropropane (B107684) followed by a separate chlorination step (less direct).
To evaluate the efficiency of Route A, we can analyze its atom economy and Environmental Factor (E-Factor).
Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product.
Reaction: C₆H₅ClO (4-chlorophenol) + C₃H₇Br (2-bromopropane) + NaOH → C₉H₁₁ClO (product) + NaBr + H₂O
Molar Masses: 4-chlorophenol (128.56 g/mol ), 2-bromopropane (122.99 g/mol ), NaOH (40.00 g/mol ), this compound (154.63 g/mol ), NaBr (102.89 g/mol ), H₂O (18.02 g/mol ).
Calculation:
Atom Economy = (Mass of desired product) / (Total mass of reactants) * 100
Atom Economy = (154.63) / (128.56 + 122.99 + 40.00) * 100 ≈ 52.7%
The E-Factor is a more practical metric that considers the actual amount of waste produced.
E-Factor = Total Mass of Waste / Mass of Product
Assuming a hypothetical yield of 90%, for every 154.63 g of product, we would use approximately 143 g of 4-chlorophenol and 137 g of 2-bromopropane.
The main waste products are sodium bromide and unreacted starting materials.
A high E-Factor indicates more waste and a less environmentally friendly process. Processes with E-factors well above 1 are common in the fine chemicals industry but represent an opportunity for improvement.
Table 2: Green Chemistry Metrics for Williamson Ether Synthesis (Route A)
| Metric | Description | Value/Comment |
|---|---|---|
| Atom Economy | Theoretical efficiency of reactant atom incorporation. | ~52.7% |
| E-Factor | Mass of waste per mass of product. | >1 (Depends on yield and solvent use) |
| Solvents | Often uses polar aprotic solvents which can be environmentally problematic. | Opportunity for greener solvent selection. |
| Byproducts | Produces a salt byproduct (NaBr). | Requires separation and disposal. |
A key goal in sustainable chemistry is the replacement of petrochemical feedstocks with renewable alternatives. rsc.org Phenolic compounds, for instance, can be derived from lignin (B12514952), a major component of biomass. rsc.org The development of efficient methods to break down lignin into valuable aromatic building blocks could provide a renewable source for the phenol (B47542) moiety of this compound.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. nih.gov While a specific biocatalytic route to this compound has not been reported, the principles of biocatalysis could be applied. For example, enzymes could be engineered to perform the etherification reaction under milder conditions than traditional chemical synthesis. Furthermore, biocatalysis is extensively used to produce chiral alcohols, which could be relevant for synthesizing more complex analogs. nih.gov The use of enzymes like ketoreductases (KREDs) and hydroxylases is a growing field in industrial chemistry. nih.gov
Advanced Analytical Methodologies for Environmental Monitoring of Analogs and Degradation Products
To understand the environmental impact of this compound, it is essential to have sensitive and specific analytical methods to detect its presence, as well as its degradation products and structurally similar compounds (analogs), in environmental samples like water and soil.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with Mass Spectrometry (MS), are the primary techniques used for this purpose.
GC-MS is well-suited for the analysis of volatile and semi-volatile organic compounds like this compound. It provides excellent separation and definitive identification based on the mass spectrum.
LC-MS is particularly valuable for analyzing less volatile and more polar degradation products, such as the hydroxylated intermediates that may form during photodegradation or biotransformation. nih.gov The use of techniques like isotope dilution can improve the accuracy of quantification in complex environmental matrices.
Monitoring for a range of potential byproducts is crucial for a complete environmental risk assessment.
Table 3: Analogs and Potential Degradation Products for Environmental Monitoring
| Compound Name | CAS Number | Analytical Technique |
|---|---|---|
| Parent Compound | ||
| This compound | 2621-46-7 | GC-MS, LC-MS |
| Potential Degradation Products | ||
| 4-Chlorophenol | 106-48-9 | GC-MS, LC-MS |
| 4-Isopropoxyphenol | 1889-70-9 | GC-MS, LC-MS |
| Structural Analogs | ||
| 1-Bromo-4-(propan-2-yloxy)benzene | 6967-88-0 | GC-MS, LC-MS |
| 1-Chloro-4-propoxybenzene | 1884-54-4 | GC-MS, LC-MS |
Q & A
Q. What are the common synthetic routes for 1-Chloro-4-(propan-2-yloxy)benzene, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution (SNAr) or etherification reactions. For example, a derivative of chlorobenzene can react with isopropyl alcohol under alkaline conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C . Optimization includes:
- Catalyst selection: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.
- Solvent effects: Polar solvents improve nucleophilicity, while reflux conditions accelerate kinetics.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. For analogous compounds, reduction of nitro intermediates (e.g., using Raney Ni or Fe/HCl) has been reported, though yields vary with reducing agents .
Q. How can NMR spectroscopy confirm the structure of this compound?
Methodological Answer: Key NMR features include:
- ¹H-NMR:
- ¹³C-NMR:
Q. What safety precautions are necessary when handling chlorinated aromatic ethers like this compound?
Methodological Answer:
- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Storage: Keep in airtight containers away from oxidizers and moisture.
- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Toxicity assessments for analogous compounds indicate potential irritation to respiratory systems .
Advanced Research Questions
Q. How do computational methods such as DFT aid in understanding reaction mechanisms involving this compound?
Methodological Answer: Density Functional Theory (DFT) calculates transition states and activation energies. For allylic fluorination of similar substrates, B3LYP/6–31G(d,p) simulations revealed a transition state energy of 4.66 kcal/mol, highlighting steric effects of substituents on reaction kinetics . Key steps:
- Geometry optimization: Validate molecular configurations using Gaussian or ORCA.
- Frequency analysis: Confirm minima (no imaginary frequencies) or transition states (one imaginary frequency).
- Solvent modeling: Use implicit solvation models (e.g., PCM) to mimic experimental conditions .
Q. What strategies are effective in resolving crystallographic data for derivatives of this compound?
Methodological Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard:
- Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
- Structure solution: Direct methods (SHELXS) or charge-flipping algorithms resolve phase problems.
- Refinement: Anisotropic displacement parameters improve accuracy for heavy atoms (Cl). For hydrates or co-crystals, hydrogen-bonding networks are mapped using Olex2 or Mercury .
Q. What are the challenges in detecting environmental residues of chlorinated benzene derivatives, and which analytical techniques are most effective?
Methodological Answer: Challenges include low environmental concentrations and matrix interference. Robust methods:
- GC-MS: Electron capture detection (ECD) enhances sensitivity for chlorinated compounds. Derivatization (e.g., silylation) improves volatility .
- HPLC-MS/MS: Multiple reaction monitoring (MRM) quantifies residues at ppb levels. For DDE analogs, limits of detection (LOD) reach 0.1 ng/L in water .
- Sample preparation: Solid-phase extraction (SPE) with C18 cartridges concentrates analytes. Matrix-matched calibration corrects for ion suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
